Propan-2-yl 5-chloro-2-nitrobenzoate
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Overview
Description
Propan-2-yl 5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a propan-2-yl group, and the benzene ring is substituted with a chlorine atom and a nitro group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 5-chloro-2-nitrobenzoate can be synthesized through the esterification of 5-chloro-2-nitrobenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield 5-chloro-2-nitrobenzoic acid and isopropanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products such as 5-chloro-2-nitroaniline or 5-chloro-2-nitrothiophenol.
Reduction: 5-chloro-2-aminobenzoate.
Hydrolysis: 5-chloro-2-nitrobenzoic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 5-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new compound. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-chloro-2-nitrobenzoate
- Propan-2-yl 5-bromo-2-nitrobenzoate
- Propan-2-yl 5-chloro-3-nitrobenzoate
Uniqueness
Propan-2-yl 5-chloro-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both the chlorine and nitro groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
51282-57-6 |
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Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
propan-2-yl 5-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)8-5-7(11)3-4-9(8)12(14)15/h3-6H,1-2H3 |
InChI Key |
XKQPTNNHSOZIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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